molecular formula C16H15N3O4S B11619909 N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methoxy-N'-methylbenzohydrazide

N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methoxy-N'-methylbenzohydrazide

Cat. No.: B11619909
M. Wt: 345.4 g/mol
InChI Key: YKFDBRVYHYSETF-UHFFFAOYSA-N
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Description

N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-methoxy-N’-methylbenzohydrazide is a complex organic compound that belongs to the class of benzisothiazoles This compound is characterized by its unique structure, which includes a benzisothiazole ring fused with a methoxy and methylbenzohydrazide group

Preparation Methods

The synthesis of N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-methoxy-N’-methylbenzohydrazide involves several steps. The primary synthetic route includes the reaction of 1,2-benzisothiazole-3(2H)-one 1,1-dioxide with appropriate hydrazides under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of automated reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-methoxy-N’-methylbenzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-methoxy-N’-methylbenzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-methoxy-N’-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-methoxy-N’-methylbenzohydrazide can be compared with other similar compounds, such as:

The uniqueness of N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-methoxy-N’-methylbenzohydrazide lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C16H15N3O4S

Molecular Weight

345.4 g/mol

IUPAC Name

N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-2-methoxy-N'-methylbenzohydrazide

InChI

InChI=1S/C16H15N3O4S/c1-19(17-16(20)11-7-3-5-9-13(11)23-2)15-12-8-4-6-10-14(12)24(21,22)18-15/h3-10H,1-2H3,(H,17,20)

InChI Key

YKFDBRVYHYSETF-UHFFFAOYSA-N

Canonical SMILES

CN(C1=NS(=O)(=O)C2=CC=CC=C21)NC(=O)C3=CC=CC=C3OC

Origin of Product

United States

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